molecular formula C8H9ClN2O2 B3038190 2-(4-Chlorophenoxy)-N'-hydroxyethanimidamide CAS No. 79295-18-4

2-(4-Chlorophenoxy)-N'-hydroxyethanimidamide

Cat. No. B3038190
CAS RN: 79295-18-4
M. Wt: 200.62 g/mol
InChI Key: VEFDYICPJUXKSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions. For instance, “N-methyl-2- (4-chlorophenoxy)acetamide” was synthesized by the reaction of methylamine and methyl 2- (4-chlorophenoxy)acetate using N,N-dimethyl formamide (DMF) as an organic solvent in the presence of anhydrous potassium carbonate .

Scientific Research Applications

  • Herbicide Analysis and Environmental Monitoring :

    • Chlorophenoxy acids, including compounds related to 2-(4-Chlorophenoxy)-N'-hydroxyethanimidamide, are used as selective herbicides in agriculture. A method using high-performance liquid chromatography (HPLC) with electrochemical detection has been developed for determining trace levels of such pesticides in ground and drinking water. This method meets the requirements for pesticide limits in water and may be useful for analyzing environmental herbicide residues (Wintersteiger, Goger, & Krautgartner, 1999).
  • Environmental Health and Safety :

    • Epidemiological studies suggest that exposure to chlorophenoxy compounds like 2,4-D and MCPA may be associated with increased risks of certain cancers. However, toxicological studies in rodents show no evidence of carcinogenicity. This systematic review evaluated data to determine the plausibility of an association between exposure to these compounds and cancer, concluding that environmental exposures are not sufficient to support a causal relationship (Stackelberg, 2013).
  • Advanced Oxidation Processes for Environmental Remediation :

    • The oxidation of organic compounds in water, including chlorophenols like 4-CP, has been investigated using chromate as an activator of hydrogen peroxide (H2O2). This study explored the potential of the Cr(VI)/H2O2 system for the degradation of organic pollutants in water, offering insights into novel advanced oxidation processes for environmental cleanup (Bokare & Choi, 2010).
  • Graphene Oxide for Environmental Hormone Removal :

    • Research into the removal of chlorophenols from the environment has focused on the use of graphene oxide as an adsorbent. A study combining Density Functional Theory (DFT) and Molecular Dynamics (MD) simulation investigated the adsorption mechanism of chlorophenols onto graphene oxide, providing valuable insights for environmental remediation technologies (Wei et al., 2019).
  • Photoactivatable Anticancer Agents :

    • A study presented a method to improve the therapeutic profile of the anticancer agent CHS-828, which includes a chlorophenoxy group, by using photolabile ruthenium complexes to generate light-activated prodrugs. This approach enhances drug efficacy and reduces systemic toxicity, offering a promising strategy for cancer treatment (Wei & Renfrew, 2018).

Safety And Hazards

The safety data sheet for a similar compound, “2-(4-Chlorophenoxy)-2-methylpropionic acid”, indicates that it may cause skin, eye, and respiratory tract irritation. It is harmful if swallowed and should be handled with appropriate personal protective equipment .

properties

IUPAC Name

2-(4-chlorophenoxy)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFDYICPJUXKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC/C(=N/O)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101260880
Record name 2-(4-Chlorophenoxy)-N-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-N'-hydroxyethanimidamide

CAS RN

79295-18-4
Record name 2-(4-Chlorophenoxy)-N-hydroxyethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79295-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenoxy)-N-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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